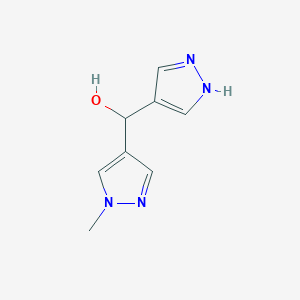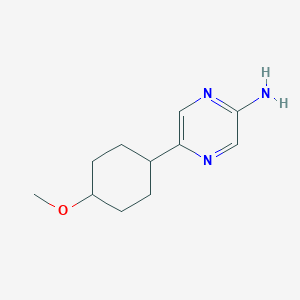
Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxycyclohexyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under controlled conditions.
Introduction of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxycyclohexyl halide reacts with the pyrazine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine can be compared with other similar compounds, such as:
5-(Cyclohexyl)pyrazin-2-amine: Lacks the methoxy group, leading to different chemical and biological properties.
5-((1r,4r)-4-hydroxycyclohexyl)pyrazin-2-amine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
5-((1r,4r)-4-methoxycyclohexyl)pyrimidin-2-amine: Features a pyrimidine ring instead of a pyrazine ring, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(4-methoxycyclohexyl)pyrazin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h6-9H,2-5H2,1H3,(H2,12,14) |
InChI Key |
MJNOYJCKLDQGTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


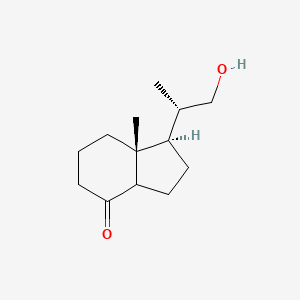
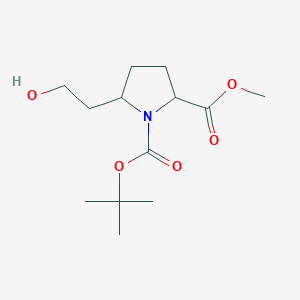
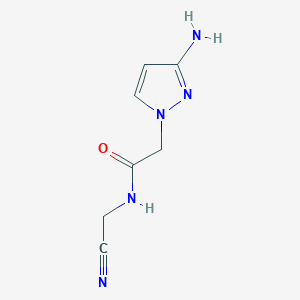



amine](/img/structure/B13319251.png)
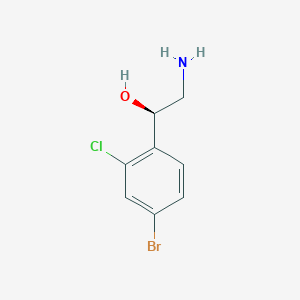

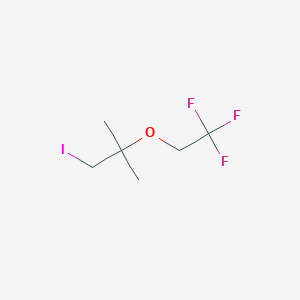
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)


